4-(Benzylamino)-2-((3-chloro-4-hydroxyphenethyl)amino)pyrimidine-5-carboxamide
Overview
Description
4-(Benzylamino)-2-((3-chloro-4-hydroxyphenethyl)amino)pyrimidine-5-carboxamide, commonly known as 4-BAPA, is a synthetic compound that has been studied for its potential use in various scientific research applications. 4-BAPA is a derivative of the pyrimidine family of compounds and is a structural analog of the naturally occurring compound uridine. 4-BAPA has been found to possess a variety of biological activities, including antiviral, anti-inflammatory, and immunomodulatory effects.
Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, such as 4-(Benzylamino)-2-((3-chloro-4-hydroxyphenethyl)amino)pyrimidine-5-carboxamide, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Ukrainets et al. (2015) explored chemical modifications of the pyridine moiety in similar compounds to enhance their analgesic properties, indicating the potential of pyrimidine derivatives in pain management (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
STAT6 Inhibition for Allergic Conditions
A key area of application for these compounds is in targeting STAT6 (signal transducers and activators of transcription 6), which plays a significant role in allergic conditions. Nagashima et al. (2007) synthesized a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives and found that one of the compounds, closely related to 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide, showed potent STAT6 inhibition. This suggests potential therapeutic applications in treating asthma and atopic diseases (Nagashima, Yokota, Nakai, Kuromitsu, Ohga, Takeuchi, Tsukamoto, & Ohta, 2007).
Nanoparticle Formulation for Pain Management and Wound Healing
Panneerselvam et al. (2017) reported on the in silico modeling of biologically significant pyrimidine nanoparticles, including 4-(4-hydroxy benzyl)-2-amino-6-hydroxy pyrimidine-5-carboxamide, for wound healing and pain management. The synthesized nanoparticles demonstrated significant wound healing activity, indicating the potential of such compounds in medical applications (Panneerselvam, Sivakumar, Arumugam, Selvaraj, & Indhumathy, 2017).
properties
IUPAC Name |
4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-10-13(6-7-17(16)27)8-9-23-20-25-12-15(18(22)28)19(26-20)24-11-14-4-2-1-3-5-14/h1-7,10,12,27H,8-9,11H2,(H2,22,28)(H2,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRMEKAUZBKTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238798 | |
Record name | AS-1517499 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylamino)-2-((3-chloro-4-hydroxyphenethyl)amino)pyrimidine-5-carboxamide | |
CAS RN |
919486-40-1 | |
Record name | AS-1517499 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919486401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AS-1517499 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AS-1517499 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H31HOT08T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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